molecular formula C10H16BNO2S B8288399 (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8288399
M. Wt: 225.12 g/mol
InChI Key: IEPHNHIMQJKYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the reaction of 2-bromo-5-chlorothiophene with appropriate reagents.

    Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thienyl ring.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thienyl and pyrrolidinylmethyl groups.

    2-Thienylboronic Acid: Similar thienyl structure but without the pyrrolidinylmethyl substitution.

    Pyrrolidinylmethylboronic Acid: Contains the pyrrolidinylmethyl group but lacks the thienyl ring.

Uniqueness

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is unique due to its combination of a thienyl ring and a pyrrolidinylmethyl group, which can provide distinct electronic and steric properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

[5-[(2-methylpyrrolidin-1-yl)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(8)7-9-4-5-10(15-9)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3

InChI Key

IEPHNHIMQJKYHG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CN2CCCC2C)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Batch 3: 2-Methylpyrrolidine (0.033 mL, 0.32 mmol) was added to a solution of (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol) in MeOH (1 mL) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 2 h. NaCNBH3 (40 mg, 0.64 mol) was added, and stirring continued for 19 h. The reaction mixture was loaded directly onto a 2 g SCX cartridge (pre-equilibrated with MeOH), eluting in sequence with MeOH (12 mL) and a 2 M solution of NH3/MeOH (9 mL). The fractions containing the boronic acid crude product were concentrated under a stream of N2 and dried under high vacuum to give 45 mg of crude product. The crude product was taken up in saturated NaHCO3 (2 mL) and extracted with EtOAc (3×2 mL) to give 7.8 mg of crude {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid. The crude boronic acid from the above three reactions were pooled and carried on for the preparation of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-{5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}-1H-indole-7-carboxamide (final weight after pooling the three batches of {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid was 19 mg).
Quantity
0.033 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Batch 1: NaBH(OAc)3 (271 mg, 1.28 mmol), HOAc (0.07 mL), and 2-Methylpyrrolidine (0.043 mL, 0.42 mmol) were added to a solution of (5-formyl-2-thienyl)boronic acid (100 mg, 0.64 mmol) in CH2Cl2 (4 mL) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 15 h. The reaction mixture was loaded directly onto a 2 g SCX cartridge (pre-equilibrated with MeOH), eluting in sequence with MeOH (12 mL) and a 2 M solution of NH3/MeOH (8 mL). The fractions containing the boronic acid crude product were concentrated under a stream of N2 and dried under high vacuum to give 45 mg of crude product. The crude product was taken up in saturated NaHCO3 (2 mL) and extracted with EtOAc (3×2 mL) to give 6.6 mg of crude {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid.
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.